(S)-[1,1'-Binaphthalene]-2,2'-diamine
Overview
Description
(S)-[1,1'-Binaphthalene]-2,2'-diamine: is a chiral binaphthyl derivative known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two naphthalene rings connected at the 1 and 1' positions, with two amine groups at the 2 and 2' positions. Its chirality and rigidity make it a valuable compound in asymmetric synthesis and catalysis.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic this compound using chiral resolving agents.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts to obtain the (S)-enantiomer selectively.
Reduction of Nitro Compounds: Starting from (S)-[1,1'-Binaphthalene]-2,2'-dinitro compound, reduction reactions can be employed to convert nitro groups to amine groups.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure efficiency and purity.
Chemical Reactions Analysis
(S)-[1,1'-Binaphthalene]-2,2'-diamine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine groups to nitro groups or other oxidized forms.
Reduction: Reduction reactions can be used to reduce nitro groups to amine groups.
Substitution: Substitution reactions can replace hydrogen atoms on the naphthalene rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Halogenated naphthalenes, alkylated naphthalenes, and other substituted derivatives.
Scientific Research Applications
(S)-[1,1'-Binaphthalene]-2,2'-diamine: has a wide range of applications in scientific research, including:
Asymmetric Catalysis: It is used as a chiral ligand in asymmetric catalysis to produce optically active compounds.
Chiral Sensors: The compound can be used in the design of chiral sensors for detecting enantiomeric excess in chemical reactions.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Material Science: Its rigid structure makes it suitable for the development of high-performance materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which (S)-[1,1'-Binaphthalene]-2,2'-diamine exerts its effects involves its interaction with molecular targets and pathways. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating to metal centers and inducing enantioselectivity in the resulting reactions. The specific molecular targets and pathways depend on the type of reaction and the substrates involved.
Comparison with Similar Compounds
(R)-[1,1'-Binaphthalene]-2,2'-diamine
BINOL (1,1'-binaphthyl-2,2'-diol)
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
BINOL-phosphine derivatives
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine;sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12H,21-22H2;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLFMFMZPTXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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